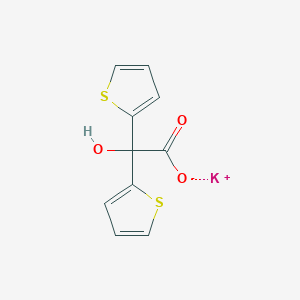

Di-2-thienylglycolic Acid Potassium Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

. This compound is primarily used in research and has applications in various scientific fields.

Métodos De Preparación

The preparation of Di-2-thienylglycolic Acid Potassium Salt involves the synthesis of its free acid form, Di-2-thienylglycolic Acid. One method includes the transesterification of methyl di(2-thienyl)glycolate with scopine in a strongly basic environment, using reagents such as metallic sodium, sodium hydride, sodium methoxide, or sodium ethoxide . The reaction is typically carried out in organic solvents like toluene, xylene, or heptane, or in a melt, at temperatures not exceeding 95°C and under reduced pressure .

Análisis De Reacciones Químicas

Di-2-thienylglycolic Acid Potassium Salt undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Di-2-thienylglycolic Acid Potassium Salt is a compound with significant applications in various scientific fields, particularly in medicinal chemistry and pharmaceutical formulations. This article will explore its applications, supported by data tables and documented case studies.

Pharmaceutical Development

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds, including tiotropium bromide, a medication used to treat chronic obstructive pulmonary disease (COPD) and asthma. Tiotropium bromide acts as a selective antagonist of muscarinic receptors, providing long-term bronchodilation effects .

Chemical Synthesis

The compound is utilized in organic synthesis processes, particularly in the preparation of esters and other derivatives. The transesterification reaction involving di-2-thienylglycolic acid and scopine can be performed under basic conditions, which allows for the efficient production of active pharmaceutical ingredients .

Material Science

In material science, the potassium salt form can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. This application is particularly relevant in the development of drug delivery systems where controlled release is essential.

Agricultural Chemistry

The compound has potential applications in agricultural chemistry as a pesticide or herbicide. Its effectiveness as a potassium salt may improve its efficacy in foliar applications, promoting better absorption by plant tissues .

Data Tables

| Application Area | Specific Use |

|---|---|

| Pharmaceutical Development | Synthesis of tiotropium bromide |

| Chemical Synthesis | Preparation of esters |

| Material Science | Drug delivery systems |

| Agricultural Chemistry | Pesticide formulations |

Case Study 1: Tiotropium Bromide Synthesis

A study highlighted the efficiency of using this compound in synthesizing tiotropium bromide through a transesterification process. The reaction demonstrated high yield and purity, confirming the compound's utility in pharmaceutical manufacturing .

Case Study 2: Polymer Matrix Enhancement

Research conducted on incorporating this compound into polymer matrices showed improved mechanical properties and thermal stability. The modified polymers exhibited enhanced drug release profiles, making them suitable for controlled-release formulations .

Case Study 3: Pesticidal Efficacy

Field trials assessing the efficacy of this compound as a pesticide demonstrated significant improvements in crop yields compared to untreated controls. The compound's formulation showed effective pest control with minimal environmental impact .

Mecanismo De Acción

The mechanism of action of Di-2-thienylglycolic Acid Potassium Salt involves its interaction with specific molecular targets and pathways. As an analog of Methyl Di(2-thienylglycolate), it plays a role in the synthesis of Tiotropium Bromide, which acts as a selective, competitive, reversible antagonist of cholinergic receptors . This interaction leads to bronchodilation, making it effective in treating respiratory conditions.

Comparación Con Compuestos Similares

Di-2-thienylglycolic Acid Potassium Salt is similar to other compounds such as:

Methyl Di(2-thienylglycolate): An intermediate in the production of Tiotropium Bromide.

2-Thiopheneacetic Acid: Another compound with similar structural features and applications.

The uniqueness of this compound lies in its specific use as an intermediate in the synthesis of Tiotropium Bromide, highlighting its importance in medicinal chemistry.

Propiedades

Fórmula molecular |

C10H7KO3S2 |

|---|---|

Peso molecular |

278.4 g/mol |

Nombre IUPAC |

potassium;2-hydroxy-2,2-dithiophen-2-ylacetate |

InChI |

InChI=1S/C10H8O3S2.K/c11-9(12)10(13,7-3-1-5-14-7)8-4-2-6-15-8;/h1-6,13H,(H,11,12);/q;+1/p-1 |

Clave InChI |

LXZYRGHIQFUOEJ-UHFFFAOYSA-M |

SMILES canónico |

C1=CSC(=C1)C(C2=CC=CS2)(C(=O)[O-])O.[K+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.